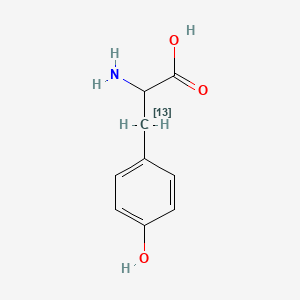

DL-Tyrosine-3-13C

Description

Significance of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a powerful and indispensable technique in modern biochemical and metabolic research. nih.govhmdb.ca Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms, making them safe for use in a wide range of studies, including those involving human subjects. researchgate.netfrontiersin.orgckisotopes.com Their value lies in their mass difference; they are chemically and functionally identical to their natural counterparts but can be distinguished by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. researchgate.netnih.gov

This technique is fundamental to metabolic flux analysis (MFA), a method used to quantify the rate at which metabolites flow through a metabolic network. chemicalbook.com By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), into a biological system, scientists can trace the path of the labeled atoms as they are incorporated into various downstream metabolites. researchgate.netnih.gov This provides unparalleled insights into the wiring of cellular metabolism, allowing researchers to map biochemical pathways and understand the impact of genetic or environmental changes. researchgate.netd-nb.info

Stable isotope labeling has become a cornerstone in fields like proteomics for protein quantification, metabolomics for identifying novel metabolites and pathways, and drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of new therapeutic agents. researchgate.netnih.govaacrjournals.orgfrontiersin.org The ability to directly measure the biosynthesis, degradation, and remodeling of biomolecules provides a dynamic view of cellular processes that cannot be achieved with other methods. researchgate.net

| Feature | Stable Isotopes (e.g., ¹³C, ¹⁵N, ²H) | Radioactive Isotopes (e.g., ¹⁴C, ³H) |

| Radioactivity | None; do not decay or emit radiation. ckisotopes.comchemicalbook.com | Emit radiation, posing safety and disposal concerns. researchgate.net |

| Safety | Considered safe for human studies. researchgate.netfrontiersin.org | Use in humans is highly restricted. |

| Detection | Primarily by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net | Primarily by scintillation counting or autoradiography. |

| Application | Metabolic flux analysis, proteomics, metabolomics, in vivo human studies. nih.govresearchgate.netchemicalbook.com | Tracing biochemical reactions, but largely replaced by stable isotopes in many applications. researchgate.netnih.gov |

Rationale for Carbon-13 Labeling at the C-3 Position of Tyrosine

The specific placement of a carbon-13 label within a molecule like tyrosine is a deliberate choice dictated by the research question. Labeling at the C-3 position, also known as the β-carbon of the alanine (B10760859) side-chain attached to the phenolic ring, provides distinct advantages for certain experimental designs.

One key application is in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics. aacrjournals.org Site-selective labeling, where only a specific carbon is ¹³C-enriched, helps to simplify otherwise complex NMR spectra. osti.govnih.gov In a uniformly labeled protein, the extensive network of ¹³C-¹³C couplings complicates analysis and reduces sensitivity. osti.gov By creating an isolated ¹³C spin at the C-3 position, researchers can more accurately measure specific interactions and dynamic processes without interference from adjacent labeled carbons. aacrjournals.org

This specific labeling strategy is also valuable for tracing the metabolic fate of the tyrosine side-chain. For example, in studies of insect cuticle formation, the disappearance of the NMR signal from [3-¹³C]-Tyrosine was used to monitor its direct incorporation into the solid cuticle structure. chemicalbook.com The observation that the chemical shift of the C-3 label remained largely unchanged indicated that the side-chain was not chemically altered through cross-linking during the cuticle hardening process. chemicalbook.com Furthermore, the hydroxylation of the aromatic ring at its C-3 position (to distinguish from the side-chain's C-3) is a critical step in the biosynthesis of neurotransmitters like L-DOPA. While DL-Tyrosine-3-13C refers to the side-chain, studying these pathways often involves multiple labeled isotopologues to deconstruct complex metabolic networks.

Ultimately, placing the ¹³C label at the C-3 position allows investigators to track the integrity and metabolic processing of the tyrosine side-chain specifically, providing a clear and interpretable signal in both NMR and mass spectrometry-based analyses. chemicalbook.com

Historical Context of Isotope-Labeled Amino Acid Tracers in Biological Systems

The use of isotopic tracers, which has been called one of the most important scientific tools invented since the microscope, has a rich history that transformed our understanding of biology. nih.gov The concept was pioneered by Georg de Hevesy in the 1930s, who first used radioactive isotopes to trace chemical conversions in biological processes, earning him a Nobel Prize. researchgate.net His work revealed the dynamic nature of metabolism.

In the late 1930s and early 1940s, Rudolf Schoenheimer and his colleagues at Columbia University revolutionized biochemistry by using stable isotopes, such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N). Their seminal experiments with ¹⁵N-labeled amino acids overturned the prevailing view that body proteins were static structures. They demonstrated that proteins are in a constant state of flux, continuously being synthesized and degraded—a concept now known as protein turnover. frontiersin.org A 1940 study by Moss and Schoenheimer using a deuterated tracer was key in proving the metabolic link between phenylalanine and tyrosine.

Early tracer studies often relied on radioisotopes like phosphorus-32 (B80044) (³²P) and the short-lived carbon-11 (B1219553) (¹¹C). nih.gov The discovery of long-lived carbon-14 (B1195169) (¹⁴C) in 1940 provided a more versatile tool for tracing the path of carbon in complex processes like photosynthesis. However, the safety concerns associated with radioisotopes spurred the development and adoption of stable isotope tracers. frontiersin.org The advancement of mass spectrometry made it possible to accurately measure the abundance of stable isotopes like ¹³C, ¹⁵N, and ²H in complex biological samples. This led to the widespread use of stable isotope-labeled amino acids to safely investigate protein and amino acid metabolism in mammals, including humans, with great precision. nih.gov

| Year(s) | Key Development/Discovery | Researcher(s) | Significance |

| 1930s | Development of the radioactive tracer principle using lead and later ³²P. | Georg de Hevesy | Established the use of isotopes to study biological processes, revealing their dynamic nature. |

| 1939 | Use of ¹⁵N-labeled amino acids to study protein metabolism. | Rudolf Schoenheimer, David Rittenberg | Demonstrated that body proteins are in a dynamic state of synthesis and degradation (protein turnover). frontiersin.org |

| 1940 | Discovery of long-lived carbon-14 (¹⁴C). | Martin Kamen, Samuel Ruben | Provided a powerful and convenient radioisotope for tracing carbon-based metabolic pathways. |

| 1950s-Present | Widespread adoption of stable isotopes (²H, ¹³C, ¹⁵N) and mass spectrometry. | Numerous | Enabled safe and detailed kinetic studies of metabolism in humans, leading to major advances in physiology and medicine. frontiersin.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2]C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583936 | |

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93627-94-2 | |

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Tyrosine-β-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Principles of Stable Isotope Tracer Studies with Dl Tyrosine 3 13c

Theoretical Basis of Isotopic Labeling and Metabolic Pathways

Isotopic labeling is a technique used to track the journey of a molecule through a biological system. mdpi.com By replacing one or more atoms in a compound with their heavier, non-radioactive (stable) isotopes, the compound becomes "labeled." technologynetworks.com In the case of DL-Tyrosine-3-¹³C, a common carbon-12 atom at the third position of the tyrosine molecule's side chain is substituted with a ¹³C atom. This substitution makes the molecule heavier but does not alter its chemical properties, allowing it to be treated by the body's metabolic machinery in a manner nearly identical to its unlabeled counterpart, known as the "tracee". technologynetworks.comjpt.com

The core principle of a tracer study is to introduce the labeled compound (the tracer) into a biological system and monitor its fate. e-acnm.org This can be done through two primary models:

Tracer Dilution: In this model, the tracer is introduced into the system, typically via a continuous infusion, until it reaches a steady state with the endogenous, unlabeled tracee. By measuring the extent to which the tracer is diluted by the appearance of the unlabeled compound, researchers can calculate the rate at which the endogenous compound is being produced. nih.gov For example, the dilution of infused L-Tyrosine-3-¹³C by unlabeled L-tyrosine in the blood plasma can be used to determine the rate of whole-body protein breakdown, as this is the primary source of endogenous L-tyrosine in a fasted state.

Tracer Incorporation: This model follows the labeled atoms from the precursor tracer into a new product molecule. For instance, by measuring the rate at which ¹³C from L-Tyrosine-3-¹³C is incorporated into newly synthesized proteins, one can directly quantify the rate of protein synthesis in a specific tissue. e-acnm.org

The ¹³C label on the tyrosine molecule allows researchers to follow its diverse metabolic fates. L-tyrosine is a non-essential amino acid synthesized from phenylalanine and serves as a precursor for several critical molecules. hmdb.cawikipedia.org Its metabolic pathways include:

Protein Synthesis: Incorporation into peptides and proteins throughout the body. hmdb.ca

Catecholamine Synthesis: Conversion to L-DOPA, which is then used to produce dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org

Thyroid Hormone Synthesis: Used in the thyroid gland to produce thyroxine (T₄) and triiodothyronine (T₃). wikipedia.org

Melanin (B1238610) Synthesis: Conversion to the pigment melanin via the enzyme tyrosinase. wikipedia.orgnih.gov

Catabolism: Degradation into fumarate (B1241708) and acetoacetate (B1235776), which can then enter the citric acid cycle for energy production. hmdb.ca

By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the ¹³C label in these various downstream products, scientists can map and quantify the flux through these distinct metabolic pathways. technologynetworks.commdpi.com

Advantages of Stable Carbon-13 Over Radioactive Tracers in In Vivo Studies

Historically, metabolic research relied heavily on radioactive isotopes, such as Carbon-14 (B1195169) (¹⁴C). However, the use of stable isotopes like ¹³C has become the preferred method, especially for in vivo studies in humans, due to several significant advantages.

| Feature | Stable Isotope Tracers (e.g., ¹³C) | Radioactive Tracers (e.g., ¹⁴C) |

| Safety | Non-radioactive and naturally occurring. Pose no radiation risk to subjects or researchers. Safe for use in vulnerable populations like children and pregnant women. nih.gov | Emit ionizing radiation, which can cause tissue damage and poses health risks. Requires strict safety protocols and specialized handling. |

| Disposal | No special disposal procedures are required as they are not radioactive waste. nih.gov | Require specialized, costly, and highly regulated disposal procedures for radioactive waste. |

| Analytical Precision | Mass spectrometry allows for the simultaneous measurement of both the labeled tracer and the unlabeled tracee with very high precision. nih.gov | Measurement typically relies on scintillation counting, which measures the decay of the radioisotope and does not directly measure the unlabeled compound. |

| Complexity of Studies | Multiple stable isotope tracers can be used concurrently in the same study, allowing for the simultaneous investigation of several metabolic pathways. physiology.org | The use of multiple radioactive tracers is often limited by the ability to distinguish between different types of radiation. |

| Isotope Effect | The slightly higher mass can sometimes lead to minor differences in reaction rates (kinetic isotope effect), but this is generally negligible or can be corrected for. nih.gov | Isotope effects can also occur and must be considered in data interpretation. |

The inherent safety of stable isotopes is their most significant advantage, eliminating the ethical and logistical barriers associated with administering radioactive substances to human subjects. This has broadened the scope of metabolic research, enabling complex, long-term studies that would be unfeasible with radioactive tracers.

Methodological Considerations for Racemic DL-Isomers versus L-Stereoisomers in Tracer Design

A critical consideration in tracer methodology is the stereochemistry of the tracer molecule. Amino acids (with the exception of glycine) are chiral, existing as two mirror-image forms, or enantiomers: the L-form (levo) and the D-form (dextro). jpt.com Biological systems exhibit a high degree of stereospecificity; enzymes, transporters, and receptors are designed to interact almost exclusively with L-amino acids. jpt.comquora.comnih.gov Proteins in mammals are synthesized using only L-amino acids. jpt.com

The tracer , DL-Tyrosine-3-¹³C , is a racemic mixture, meaning it contains equal parts L-Tyrosine-3-¹³C and D-Tyrosine-3-¹³C. This presents a significant methodological challenge because the tracer does not behave as a single entity and is not a perfect proxy for the endogenous tracee, which is exclusively L-tyrosine. nih.gov

The two isomers have distinct metabolic fates:

L-Tyrosine-3-¹³C: This component of the tracer will follow the known metabolic pathways of natural tyrosine, such as incorporation into protein and conversion to catecholamines. hmdb.cawikipedia.org

D-Tyrosine-3-¹³C: This isomer is not incorporated into proteins and is handled by different metabolic pathways. Its primary route of metabolism is through oxidative deamination by the enzyme D-amino acid oxidase (DAO), which is found in tissues like the kidney and brain. nih.govfrontiersin.org This reaction converts D-tyrosine into its corresponding α-keto acid, 3-(4-hydroxyphenyl)pyruvate, plus ammonia (B1221849) and hydrogen peroxide. nih.govuniprot.org Furthermore, D-tyrosine has been shown to act as a competitive inhibitor of tyrosinase, the enzyme responsible for the first step in melanin synthesis from L-tyrosine. nih.govmedchemexpress.com

The table below shows the kinetic parameters for human D-amino acid oxidase (hDAAO) with D-tyrosine and other D-amino acids, illustrating that D-tyrosine is a primary substrate for this enzyme.

| Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Apparent kcat (s⁻¹) | Apparent kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| D-Tyrosine | 0.6 | 15.7 | 14.8 | 24.7 |

| D-Phenylalanine | 1.5 | 12.8 | 12.1 | 8.1 |

| D-Tryptophan | 1.5 | 12.2 | 11.5 | 7.7 |

| D-Alanine | 1.4 | 10.3 | 9.7 | 6.9 |

| D-Serine | 9.0 | 6.0 | 5.7 | 0.6 |

Applications of Dl Tyrosine 3 13c in Metabolic Flux Analysis Mfa

Quantification of In Vivo Metabolic Reaction Rates (Fluxes)

The core application of DL-Tyrosine-3-13C in MFA is the quantification of in vivo metabolic fluxes, which represent the rate of conversion of metabolites through enzymatic reactions. nih.gov When cells are cultured in a medium containing this compound, they uptake this labeled amino acid. As it is metabolized, the ¹³C atom at the third position of the tyrosine molecule is transferred to a series of other compounds. eurisotop.com

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) are used to measure the specific distribution of ¹³C within these metabolites. creative-proteomics.com This distribution pattern is a direct consequence of the activity of the metabolic network. By comparing these experimentally measured labeling patterns with those predicted by computational models, the rates of intracellular reactions can be accurately estimated. 13cflux.net This approach provides a dynamic view of cellular function, going beyond the static information provided by genomics or proteomics. eurisotop.com

Data derived from this compound tracer experiments are fundamental to the development and validation of system-wide biochemical reaction models. These models are essentially comprehensive maps of cellular metabolism that detail how atoms, particularly carbon atoms, are rearranged during biochemical conversions. nih.gov

The process begins with the construction of a stoichiometric model of the organism's known metabolic network. When this compound is introduced, the ¹³C label serves as a probe. The specific location of the ¹³C atom in the resulting metabolites provides crucial constraints that help to identify active pathways and resolve ambiguities in the network map. creative-proteomics.com For example, if the ¹³C from the tracer appears in a specific position on a downstream metabolite, it validates the hypothesized reaction pathway connecting them. This empirical data is essential for building accurate and predictive models of cellular metabolism that reflect the true in vivo state.

Once a validated metabolic model is in place, the labeling data from this compound experiments are used to derive the carbon flux distribution. This involves computationally determining a set of flux values that best explains the observed ¹³C labeling patterns in the measured metabolites. The flux distribution provides a quantitative description of how carbon is processed by the cell, revealing how much of a given substrate is channeled through different competing pathways.

This information is invaluable for understanding cellular physiology and regulation. For instance, it can reveal metabolic bottlenecks, identify inefficient pathways, or uncover how cells reroute metabolism in response to genetic or environmental changes. By tracing the fate of the ¹³C from tyrosine, researchers can quantify fluxes through pathways involved in protein synthesis, energy production, and the biosynthesis of specialized compounds.

Specific Applications in Diverse Biological Systems

The use of ¹³C-labeled tyrosine, including this compound, has been applied to investigate metabolism across a wide range of biological systems, from microorganisms to human cells.

In the field of metabolic engineering, understanding and manipulating microbial metabolism is key to improving the production of valuable biochemicals. This compound can be used to probe the biosynthetic pathways of interest. For example, in a study on the biosynthesis of the antibiotic hygromycin A, [3-¹³C]tyrosine was used as a tracer. asm.orgscience.gov Researchers observed that the ¹³C label from tyrosine was not incorporated into the final product. This finding was critical as it definitively showed that tyrosine is not a direct precursor in this specific pathway, guiding future efforts to engineer the pathway away from unproductive routes and toward higher yields. asm.orgscience.gov Such tracer experiments are fundamental for pathway elucidation and optimization in the production of fuels, chemicals, and pharmaceuticals.

| Tracer Study Example: Hygromycin A Biosynthesis | |

| Organism | Microbial System |

| Tracer | [3-¹³C]tyrosine |

| Objective | Determine if tyrosine is a precursor for hygromycin A biosynthesis. |

| Methodology | The labeled tracer was fed to the culture, and the final product was analyzed for ¹³C incorporation. |

| Key Finding | No ¹³C enrichment was found in hygromycin A, ruling out tyrosine as a direct precursor. asm.orgscience.gov |

| Significance | Provided crucial knowledge for metabolic engineering efforts to optimize antibiotic production. |

In animal systems, this compound has been used to track metabolic processes in whole organisms. A notable study investigated tyrosine metabolism during the formation of cuticle in living Heliothis virescens (tobacco budworm) larvae. nih.gov Using in vivo NMR spectroscopy, researchers could monitor the signal from the ¹³C label. They observed the loss of the signal corresponding to soluble [3-¹³C]tyrosine, which coincided with the uptake of the labeled tyrosine into the solid, hardened cuticle. nih.gov This provided a direct, non-invasive measurement of the flux of tyrosine into a key physiological structure.

| Tracer Study Example: Insect Cuticle Formation | |

| Organism | Heliothis virescens (Lepidoptera) Larvae |

| Tracer | [3-¹³C]tyrosine |

| Objective | To follow the metabolism and incorporation of tyrosine into the cuticle in vivo. |

| Methodology | In vivo and solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Key Finding | The loss of the ¹³C signal from soluble tyrosine correlated with its incorporation into the solid cuticle, indicating its direct use in cuticle formation. nih.gov |

| Significance | Demonstrated a method to quantify a specific metabolic flux in a living animal non-invasively. |

In plants, tyrosine is a precursor to a vast array of specialized metabolites, including alkaloids, lignins, and flavonoids, many of which have significant economic and medicinal value. While specific MFA studies using this compound are not extensively documented, the principle remains a powerful tool. Introducing this tracer into plant cell cultures or whole plants would allow researchers to trace the flow of carbon from tyrosine into these complex biosynthetic pathways, helping to elucidate their structure and regulation.

Cancer cells are known to reprogram their metabolism to support rapid proliferation. chromservis.eu This makes metabolic pathways attractive targets for research and therapy. While glucose and glutamine are the most commonly used tracers in cancer metabolism studies, labeled amino acids like this compound offer a way to probe specific metabolic routes. creative-proteomics.com

The demand for amino acids for protein synthesis is high in tumors, and tyrosine metabolism can be tracked using a ¹³C label. Furthermore, related research has demonstrated the use of ¹³C-labeled tyrosine to identify the substrates of tyrosine kinases, enzymes that are often dysregulated in cancer and are major targets for chemotherapy. acs.org By tracing the fate of labeled tyrosine, it is possible to gain insights into the signaling and metabolic networks that support tumor growth, potentially uncovering new therapeutic targets.

Circulatory Metabolite Interconversion and Tissue TCA Cycle Inputs

DL-Tyrosine-3-¹³C is particularly useful for investigating the intricate network of metabolite exchange between different organs and for quantifying the contribution of tyrosine catabolism to the tricarboxylic acid (TCA) cycle in various tissues. When introduced into circulation, the ¹³C label on the third carbon of the tyrosine molecule can be traced as it is taken up by different tissues and metabolized.

The catabolism of tyrosine primarily occurs in the liver and results in the production of fumarate (B1241708) and acetoacetate (B1235776). Fumarate is a direct intermediate of the TCA cycle, while acetoacetate can be converted to acetyl-CoA, which also feeds into the TCA cycle. By measuring the isotopic enrichment of ¹³C in TCA cycle intermediates within specific tissues, researchers can quantify the rate at which circulating tyrosine contributes to mitochondrial energy metabolism.

Detailed Research Findings:

Studies involving the infusion of ¹³C-labeled amino acids have demonstrated the dynamic nature of inter-organ amino acid metabolism. For instance, after administration of a tracer like DL-Tyrosine-3-¹³C, the appearance of ¹³C-labeled TCA cycle intermediates such as malate (B86768) and citrate (B86180) in liver, kidney, and muscle tissues provides a quantitative measure of tissue-specific tyrosine oxidation. This information is crucial for understanding how different organs coordinate their metabolism under various physiological and pathological states.

The table below illustrates hypothetical data from a study using DL-Tyrosine-3-¹³C to trace its contribution to the TCA cycle in different tissues.

| Tissue | Metabolite | ¹³C Enrichment (%) | Calculated Flux from Tyrosine (nmol/g/min) |

|---|---|---|---|

| Liver | Fumarate | 15.2 | 25.8 |

| Liver | Malate | 12.8 | 21.7 |

| Kidney | Fumarate | 8.5 | 14.4 |

| Kidney | Malate | 7.1 | 12.0 |

| Muscle | Fumarate | 2.3 | 3.9 |

| Muscle | Malate | 1.9 | 3.2 |

Methodologies for Isotopic Co-labeling Experiments in MFA

To gain a more comprehensive understanding of metabolic networks, isotopic co-labeling experiments are often employed. nih.gov This involves the simultaneous administration of multiple isotopic tracers, each labeled at a specific position. The use of DL-Tyrosine-3-¹³C in conjunction with other tracers, such as uniformly labeled glucose ([U-¹³C]-glucose) or glutamine ([U-¹³C]-glutamine), allows for the resolution of fluxes through interconnected pathways.

For example, a co-labeling experiment with DL-Tyrosine-3-¹³C and [U-¹³C]-glucose can distinguish the contribution of amino acid catabolism versus glycolysis to the TCA cycle. The distinct labeling patterns that emerge in TCA cycle intermediates from these two different sources provide the necessary constraints for a more robust and accurate flux map.

Methodological Approach:

Tracer Selection: Choose tracers that will introduce distinct labeling patterns into the metabolites of interest. For instance, DL-Tyrosine-3-¹³C will label fumarate at a specific carbon, while [U-¹³C]-glucose will produce a different isotopologue of fumarate via glycolysis and the TCA cycle.

Experimental Design: Administer the tracers and collect tissue or biofluid samples at a time point that allows for isotopic steady-state or during a dynamic phase, depending on the research question. nih.gov

Analytical Measurement: Utilize techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopomer distributions of key metabolites. nih.gov

Flux Calculation: Employ computational models to deconvolute the labeling data and calculate the metabolic fluxes.

The following table presents a hypothetical outcome of a co-labeling experiment designed to assess the relative contributions of tyrosine and glucose to the TCA cycle in liver cells.

| Metabolite | Isotopologue | Source Tracer | Relative Abundance (%) |

|---|---|---|---|

| Citrate | M+1 | DL-Tyrosine-3-¹³C | 8.5 |

| Citrate | M+2 | [U-¹³C]-Glucose | 45.2 |

| Fumarate | M+1 | DL-Tyrosine-3-¹³C | 18.3 |

| Fumarate | M+2 | [U-¹³C]-Glucose | 32.7 |

| Fumarate | M+3 | [U-¹³C]-Glucose | 15.1 |

Integration of ¹³C-MFA with Multi-Atom Transition Modeling

The data generated from isotopic labeling experiments, including those using DL-Tyrosine-3-¹³C, are interpreted using sophisticated mathematical models. Multi-atom transition models are at the core of ¹³C-MFA software, as they describe the transfer of each carbon atom from substrates to products in every reaction of the metabolic network. frontiersin.org

When DL-Tyrosine-3-¹³C is metabolized, the model tracks the ¹³C atom as it becomes incorporated into fumarate and subsequently other TCA cycle intermediates. The specific location of the label provides a high degree of resolution for determining flux through specific enzymatic reactions.

The integration of experimental mass isotopomer data with these computational models allows for the estimation of intracellular fluxes that are not directly measurable. The process involves an iterative fitting procedure where the model-simulated labeling patterns are compared to the experimentally measured patterns, and the flux values are adjusted to minimize the difference.

The complexity of these models can account for factors such as bidirectional reactions and metabolic compartmentation, providing a detailed and quantitative picture of cellular metabolism. The precise positional information from a tracer like DL-Tyrosine-3-¹³C is invaluable for constraining these complex models and improving the accuracy of the resulting flux map.

Investigations into Tyrosine Biosynthesis and Catabolism Using Dl Tyrosine 3 13c

Elucidation of Biosynthetic Pathways in Plants and Microbes

Stable isotope labeling is a powerful technique for probing cellular metabolism. doi.orgjove.com By supplying an organism with a substrate containing a heavy isotope, such as DL-Tyrosine-3-13C, researchers can track the incorporation of the labeled atoms into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. doi.orgpnas.org This approach has been instrumental in confirming and discovering metabolic pathways. jove.com

In plants and microbes, the de novo synthesis of tyrosine begins with the shikimate pathway. nih.govnih.gov This essential metabolic route is absent in animals, making the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—required components of the human diet. hebmu.edu.cn The pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a seven-step enzymatic sequence, these precursors are converted into chorismate, the final product of the common pathway and the critical branch-point intermediate for the synthesis of all three aromatic amino acids. nih.govannualreviews.orgoup.com

Feeding experiments with precursors labeled with stable isotopes like ¹³C can elucidate the flow of carbon through this pathway. While this compound is used to trace the fate of tyrosine, labeling the initial substrates (PEP or E4P) would allow researchers to follow the ¹³C label as it is incorporated into the aromatic ring and side chain of tyrosine, confirming the sequence of reactions leading to its formation.

From the branch-point metabolite chorismate, two primary routes lead to the synthesis of tyrosine, distinguished by their key intermediates: the prephenate pathway and the arogenate pathway. frontiersin.orgresearchgate.net The use of labeled compounds is critical to determine which pathway is active in a given organism or tissue.

The Prephenate Pathway: In many microorganisms, such as Escherichia coli, chorismate is first converted to prephenate. A prephenate dehydrogenase (PDH) then catalyzes the NAD⁺-dependent oxidative decarboxylation of prephenate to form 4-hydroxyphenylpyruvate (HPP). frontiersin.orgnih.gov In the final step, a transaminase transfers an amino group to HPP to yield tyrosine. researchgate.net

The Arogenate Pathway: In plants and some bacteria, the sequence is reversed. frontiersin.orgnih.gov Prephenate is first transaminated by a prephenate aminotransferase (PAT) to form arogenate. researchgate.netnih.gov Subsequently, an arogenate dehydrogenase (ADH) catalyzes the NADP⁺-dependent oxidative decarboxylation of arogenate to produce tyrosine. frontiersin.orgresearchgate.netmicrobiologyresearch.org This is the predominant route in higher plants. researchgate.net

Tracing studies with this compound can be used in reverse, to study the catabolism or conversion of tyrosine back to these intermediates under specific conditions. However, the primary utility of labeled precursors is to feed them to an organism and analyze the labeling pattern in the final amino acid pool to distinguish between these routes.

| Pathway | Key Intermediate | Key Enzyme | Organismal Group |

| Prephenate Pathway | 4-hydroxyphenylpyruvate | Prephenate Dehydrogenase (PDH) | Most Microbes |

| Arogenate Pathway | Arogenate | Arogenate Dehydrogenase (ADH) | Plants, some Microbes |

This table summarizes the two main biosynthetic routes to tyrosine from the common precursor, prephenate.

Tyrosine serves as the metabolic starting point for a wide diversity of plant specialized metabolites, which fulfill roles in defense, signaling, and survival. nih.govfrontiersin.org Isotopic tracers like this compound are indispensable for confirming that tyrosine is the precursor and for elucidating the complex enzymatic steps involved in the formation of these compounds. frontiersin.orgnih.gov

Tyrosine provides the core aromatic ring structure for several essential molecules involved in photosynthesis and respiration. nih.gov

Tocopherols (B72186) (Vitamin E) and Plastoquinone: The biosynthesis of these lipid-soluble antioxidants and electron carriers depends on the formation of homogentisic acid (HGA) from tyrosine. nih.govfrontiersin.org The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is key to this conversion. nih.gov Inhibiting this enzyme blocks the synthesis of both tocopherols and plastoquinone, highlighting their common origin from tyrosine. oup.com Feeding studies using labeled tyrosine have confirmed its role as a precursor to the quinone ring of plastoquinone. pnas.org

Ubiquinone (Coenzyme Q): This electron transporter, found in the respiratory chain of almost all living organisms, also derives its benzene (B151609) quinone ring from tyrosine. nih.govkegg.jp In plants, the pathway proceeds through the formation of 4-hydroxybenzoic acid (4HB) from tyrosine or phenylalanine. frontiersin.org

Tyrosine is the precursor to several prominent classes of nitrogen-containing specialized metabolites, including pigments and defense compounds.

Betalains: These vibrant red-violet and yellow pigments, characteristic of plants in the order Caryophyllales, are synthesized from tyrosine. rsc.orgfrontiersin.org The pathway involves the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by a cytochrome P450 enzyme (CYP76AD1), followed by further enzymatic conversions to form the betalain backbone. frontiersin.orgresearchgate.net

Benzylisoquinoline Alkaloids (BIAs): This large and pharmacologically important class of alkaloids, which includes morphine and codeine, is derived from tyrosine. researchgate.netgenome.jp The core structure, (S)-norcoclaurine, is formed by the condensation of two tyrosine-derived units: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. genome.jpfrontiersin.org This dual contribution from tyrosine makes labeling studies with this compound particularly informative for tracking the formation of both halves of the molecule.

Dhurrin (B190987): This cyanogenic glycoside, found in high concentrations in sorghum (Sorghum bicolor), functions as a defense compound. nih.govjst.go.jp Its biosynthesis starts with L-tyrosine and proceeds through a series of intermediates catalyzed by two multifunctional cytochrome P450 enzymes, CYP79A1 and CYP71E1, and a glucosyltransferase. nih.govresearchgate.net The conversion of tyrosine to Z-p-hydroxyphenylacetaldoxime by CYP79A1 is the rate-limiting step. nih.govuniprot.org Isotopic labeling experiments using ¹³C-tyrosine have been used to track its incorporation into dhurrin and related metabolites. frontiersin.org

| Metabolite Class | Key Intermediate(s) from Tyrosine | Primary Function |

| Betalains | L-DOPA | Pigmentation |

| Benzylisoquinoline Alkaloids | Dopamine, 4-hydroxyphenylacetaldehyde | Defense, Pharmacological Activity |

| Dhurrin | p-hydroxymandelonitrile | Defense (Cyanogenesis) |

This table outlines major classes of specialized metabolites derived from tyrosine and their key pathway intermediates.

The Amaryllidaceae alkaloids, a group of bioactive compounds with significant pharmaceutical potential like galanthamine, are also derived from tyrosine. nih.gov The biosynthesis of the core structure, norbelladine, involves the condensation of tyramine (B21549) (derived from the decarboxylation of tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (derived from phenylalanine). nih.govnih.gov Feeding experiments in plants like Nerine bowdenii and Narcissus species using radio-labeled [¹⁴C]tyrosine and [¹⁴C]tyramine were foundational in establishing this pathway, demonstrating that tyrosine provides one of the two key building blocks for this important class of alkaloids. nih.gov Using a stable isotope tracer like this compound would allow for a safer and more detailed analysis of the enzymatic transformations of the tyramine portion of the final alkaloid structure.

Formation of Specialized Metabolites from Tyrosine in Plants

Tyrosine Metabolism in Animal Systems

Stable isotopes of tyrosine, including variants like this compound, serve as powerful tracers for elucidating the complex dynamics of tyrosine metabolism in animal systems. These labeled compounds allow researchers to track the fate of tyrosine through its various metabolic pathways, providing quantitative insights into rates of conversion, oxidation, and incorporation into proteins.

Phenylalanine Hydroxylation to Tyrosine

In mammals, tyrosine is synthesized from the essential amino acid phenylalanine through a process called hydroxylation. wikipedia.org This conversion is catalyzed by the enzyme phenylalanine hydroxylase (PAH), which adds a hydroxyl group to the phenyl ring of phenylalanine. wikipedia.orgismrm.orgnih.gov This reaction is critical as it represents the primary metabolic route for phenylalanine and is the sole endogenous source of tyrosine. ismrm.org The use of isotopically labeled phenylalanine and tyrosine allows for the direct measurement of this conversion rate in vivo. By administering a labeled phenylalanine tracer and monitoring the appearance of labeled tyrosine in the plasma, researchers can quantify the flux of phenylalanine to tyrosine. physiology.org This process is the rate-limiting step in the synthesis of catecholamines, which include important neurotransmitters and hormones like dopamine, norepinephrine, and epinephrine. nih.gov

Tyrosine Oxidation Rates and Whole-Body Balance

The catabolism of tyrosine primarily occurs through oxidation. Stable isotope tracers, particularly carboxyl-labeled variants like [1-¹³C]tyrosine, are the preferred choice for measuring tyrosine oxidation rates in humans. nih.gov When this labeled tyrosine is oxidized, the ¹³C label is released as ¹³CO₂ in the breath, which can be measured to quantify the rate of oxidation. nih.govphysiology.org

Studies using continuous infusions of labeled tracers over 24-hour periods (covering both fasted and fed states) have been conducted to determine whole-body tyrosine balance. For instance, a study in young adults investigated tyrosine kinetics at varying phenylalanine intakes while maintaining a constant low tyrosine intake. nih.gov The findings revealed that whole-body tyrosine balance was negative at a low phenylalanine intake but reached equilibrium at intermediate and generous phenylalanine intakes. nih.gov This demonstrates the dependency of tyrosine balance on the availability of its precursor, phenylalanine. nih.gov The rate of tyrosine oxidation is a key component in these balance studies, representing the primary route of irreversible tyrosine loss. nih.gov

Role in Protein Synthesis and Turnover Studies

Isotopically labeled amino acids are fundamental tools for measuring the dynamic processes of whole-body and muscle protein synthesis and breakdown (turnover). metsol.combjournal.org Tracers such as [¹³C]Phenylalanine and [²H₂]Tyrosine are used to determine the rate of appearance of these amino acids from protein breakdown and their rate of disappearance into protein synthesis. nih.gov

In the postabsorptive state, the rate of appearance of an essential amino acid like phenylalanine from proteolysis is a measure of the whole-body rate of protein breakdown. nih.gov Studies using multiple amino acid tracers simultaneously have found that estimates of protein degradation and synthesis in the postabsorptive state are consistent when using different essential amino acids, aligning with their known abundance in body proteins. nih.gov For example, postabsorptive rates of appearance from proteolysis were measured as 0.66 µmol·kg⁻¹·min⁻¹ for phenylalanine and 0.45 µmol·kg⁻¹·min⁻¹ for tyrosine. nih.gov These tracer methods are crucial for understanding how factors like nutrition, exercise, and disease affect protein metabolism. metsol.combjournal.org

Interplay with Phenylalanine Kinetics in Human Metabolism

The metabolisms of phenylalanine and tyrosine are intricately linked, and stable isotope tracer studies are essential for understanding their kinetic relationship. physiology.orgnih.gov Phenylalanine that is not used for protein synthesis is primarily disposed of through hydroxylation to tyrosine. nih.gov Therefore, whole-body phenylalanine and tyrosine kinetics are often studied together using tracers like [¹³C]phenylalanine and [²H₂]tyrosine. nih.govnih.govnih.gov

These dual-tracer approaches allow for the simultaneous measurement of phenylalanine flux, its conversion rate to tyrosine (hydroxylation), and the subsequent oxidation of tyrosine. nih.gov Research has shown that the diurnal pattern of these kinetics is dependent on the intake level of phenylalanine. nih.gov Compartmental models have been developed to analyze the dynamic data from these tracer studies, providing detailed estimates of fluxes between different metabolic pools. physiology.org This integrated approach is critical for accurately assessing aromatic amino acid requirements and understanding how they are affected by dietary intake and metabolic state. nih.govnih.gov

Assessment of Amino Acid Requirements in Metabolic Disorders

Tyrosine Requirements in Phenylketonuria (PKU)

Phenylketonuria (PKU) is an inborn error of metabolism where the enzyme phenylalanine hydroxylase is deficient, leading to an inability or very limited ability to convert phenylalanine to tyrosine. physiology.orgphysiology.orgnih.gov This makes tyrosine an essential amino acid for individuals with PKU, as they cannot produce it endogenously. physiology.orgphysiology.org Consequently, dietary management of PKU involves a strict restriction of phenylalanine intake and supplementation with tyrosine. nih.govwebmd.com

A key question in managing PKU is the precise dietary requirement for tyrosine. The indicator amino acid oxidation (IAAO) technique has been used to determine this requirement in children with classical PKU. physiology.orgphysiology.org In this method, a labeled indicator amino acid (such as L-[1-¹³C]lysine) is used. The oxidation of this indicator amino acid is high when one essential amino acid (in this case, tyrosine) is deficient in the diet. As the intake of the limiting amino acid increases, the indicator amino acid's oxidation decreases linearly until the requirement for the limiting amino acid is met, at which point the oxidation rate becomes low and constant. physiology.orgphysiology.org

One study applied this method to five children with PKU, measuring the release of ¹³CO₂ in their breath (F¹³CO₂) from the oxidation of L-[1-¹³C]lysine at various levels of tyrosine intake. physiology.orgphysiology.org The results showed a significant decrease in lysine (B10760008) oxidation as tyrosine intake increased, identifying a clear breakpoint.

The study determined the mean tyrosine requirement for these children to be between 16.3 and 19.2 mg·kg⁻¹·day⁻¹. physiology.orgphysiology.org This finding suggests that the then-current recommendations for tyrosine intake in PKU patients were significantly overestimated. physiology.orgphysiology.org

Table 1: Mean Tyrosine Requirement in Children with PKU based on Indicator Amino Acid Oxidation

| Measurement Method | Mean Tyrosine Requirement (mg·kg⁻¹·day⁻¹) | 95% Confidence Interval of Breakpoint (mg·kg⁻¹·day⁻¹) | Contribution to Total Aromatic Amino Acid Intake (%) |

|---|---|---|---|

| F¹³CO₂ Response Curve | 19.2 | 13.3 - 25.2 | 44.4% |

| Lysine Oxidation Response Curve | 16.3 | Not specified | 40.4% |

Data sourced from studies on tyrosine requirements in children with classical PKU. physiology.orgphysiology.org

Impact of Tyrosinemia Type 1 on Tyrosine Catabolism and Neurotransmitter Synthesis

Hereditary Tyrosinemia Type 1 (HT1) is an autosomal recessive disorder precipitated by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH). dovepress.comresearchgate.net This enzyme is crucial for the final step in the catabolic pathway of the amino acid tyrosine. dovepress.com Its deficiency leads to the accumulation of toxic metabolic intermediates, primarily fumarylacetoacetate (FAA) and maleylacetoacetate (MAA), which are subsequently converted to the highly toxic compound, succinylacetone (SA). nih.govresearchgate.net The buildup of these metabolites is responsible for the severe liver and kidney damage, as well as neurological crises, characteristic of the disease. doi.orgnih.gov The use of stable isotope-labeled compounds, such as this compound, provides a powerful methodology to investigate the profound alterations in tyrosine metabolism and its downstream effects on critical physiological pathways, including neurotransmitter synthesis.

Disruption of Tyrosine Catabolism

The fundamental metabolic defect in Tyrosinemia Type 1 is the block in the normal breakdown of tyrosine. The use of stable isotope tracers is a key research methodology to elucidate the consequences of this enzymatic deficiency. In a foundational study investigating the metabolic fate of tyrosine in HT1 patients, individuals were administered deuterated L-tyrosine. biorxiv.org The analysis of urinary metabolites unequivocally demonstrated the excretion of deuterated succinylacetoacetate and succinylacetone, providing direct evidence of the FAH enzyme block and the subsequent shunting of tyrosine metabolites into this toxic pathway. biorxiv.org

While that specific study utilized deuterated tyrosine, the principles of using this compound are analogous and offer precise insights into the flux through the tyrosine catabolic pathway. When this compound is introduced into a biological system, the 13C label at the third carbon position of the tyrosine molecule allows for its journey through various metabolic routes to be tracked using mass spectrometry.

In healthy individuals, the 13C label would be expected to appear in the downstream products of normal tyrosine catabolism, namely fumarate (B1241708) and acetoacetate (B1235776). However, in the context of Tyrosinemia Type 1, the metabolic scenario is drastically different. The FAH deficiency would lead to the accumulation of 13C-labeled fumarylacetoacetate, which would then be converted to 13C-labeled succinylacetone. The detection and quantification of these labeled toxic metabolites in urine and blood would provide a direct measure of the aberrant catabolic flux.

Furthermore, patients with HT1 often exhibit a secondary deficiency of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is inhibited by the accumulating toxic metabolites. nih.govbiorxiv.org This secondary inhibition would lead to the accumulation and excretion of 13C-labeled 4-hydroxyphenyl acids, which can also be traced using this compound.

Table 1: Hypothetical Metabolic Fate of this compound in Healthy vs. Tyrosinemia Type 1 Individuals

| Metabolite | Expected 13C Labeling in Healthy Individuals | Expected 13C Labeling in Tyrosinemia Type 1 |

| Tyrosine | High | High |

| 4-hydroxyphenylpyruvic acid | Low (transient) | Elevated |

| Homogentisic acid | Low (transient) | Elevated |

| Maleylacetoacetate | Low (transient) | High (Accumulation) |

| Fumarylacetoacetate | Low (transient) | High (Accumulation) |

| Fumarate | High | Low |

| Acetoacetate | High | Low |

| Succinylacetone | Not Detected | High (Accumulation) |

This table is illustrative of the expected outcomes from a tracer study with this compound and is based on the known pathophysiology of Tyrosinemia Type 1.

Implications for Neurotransmitter Synthesis

A significant area of investigation in Tyrosinemia Type 1 revolves around the impact of altered tyrosine metabolism on the synthesis of crucial neurotransmitters. Tyrosine is a direct precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. researchgate.net The synthesis of dopamine is initiated by the enzyme tyrosine hydroxylase (TH), which converts tyrosine to L-DOPA. researchgate.net

In patients with Tyrosinemia Type 1, treatment with nitisinone (B1678953) (NTBC) is the standard of care. nih.gov Nitisinone is an inhibitor of the HPPD enzyme, which acts earlier in the tyrosine catabolic pathway. nih.gov This treatment is highly effective at preventing the accumulation of the toxic metabolites FAA and SA. nih.gov However, by blocking the pathway, nitisinone treatment leads to a significant elevation of plasma tyrosine levels. nih.gov This iatrogenic hypertyrosinemia has raised concerns about its potential effects on the central nervous system, particularly on dopamine synthesis.

Research using a rat pheochromocytoma (PC12) cell line, a well-established model for studying dopamine production, has provided valuable insights into the effects of varying tyrosine concentrations. These studies have demonstrated that both low and pathologically high levels of tyrosine can negatively impact dopamine synthesis. At excessively high concentrations, similar to those seen in nitisinone-treated HT1 patients, there was a notable decrease in cellular dopamine levels, as well as a reduction in the amount and phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

The use of this compound in such a research context would allow for a direct quantitative measurement of the rate of dopamine synthesis from tyrosine under different conditions. By incubating neuronal cells or administering the labeled compound to animal models of Tyrosinemia Type 1, researchers could trace the incorporation of the 13C label from tyrosine into L-DOPA and subsequently into dopamine. This would provide a precise measure of the flux through the dopamine synthesis pathway and how it is affected by the high tyrosine concentrations characteristic of treated HT1.

Table 2: Research Findings on the Effect of Tyrosine Concentration on Dopamine Production in PC12 Cells

| Tyrosine Concentration (µM) | Cellular Dopamine Levels (relative to control) | Tyrosine Hydroxylase Protein Levels (relative to control) | Tyrosine Hydroxylase Phosphorylation (relative to control) |

| 35 (Low) | Decreased | Decreased | Decreased |

| 75 (Physiological) | 100% | 100% | 100% |

| 275 (High) | Decreased | Decreased | Decreased |

| 835 (Very High) | Decreased | Decreased | Decreased |

Data in this table is based on findings from studies on rat PC12 cells and illustrates the biphasic effect of tyrosine concentration on dopamine synthesis.

These findings suggest a complex interplay where the therapeutic management of Tyrosinemia Type 1, while preventing acute toxicity, may introduce new metabolic challenges that impact neurotransmitter homeostasis. The use of stable isotope tracers like this compound is instrumental in dissecting these intricate metabolic consequences and guiding future research into optimizing treatment strategies for individuals with this rare genetic disorder.

Dl Tyrosine 3 13c in Neurochemical Research and Neurotransmitter Dynamics

Precursor Role in Catecholamine Biosynthesis

DL-Tyrosine-3-13C is instrumental in elucidating the biosynthesis of catecholamines, a class of neurotransmitters vital for numerous physiological and cognitive functions. Tyrosine is the initial substrate for the synthesis of dopamine (B1211576), norepinephrine, and epinephrine. nih.gov The use of isotopically labeled tyrosine allows for the precise measurement of the rate of synthesis and turnover of these crucial signaling molecules.

Dopamine Synthesis Pathways

The synthesis of dopamine from tyrosine is a two-step enzymatic process. The first and rate-limiting step involves the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. By administering this compound, researchers can trace the labeled carbon atom as it is incorporated into L-DOPA and then into dopamine. This enables the quantification of dopamine synthesis rates in different brain regions and under various experimental conditions. Such studies have been pivotal in understanding the regulation of dopamine production and its dysregulation in neurological and psychiatric disorders.

Investigating the Effects of Tyrosine Levels on Neurotransmitter Homeostasis

The availability of tyrosine in the brain can significantly influence the synthesis rates of catecholamines, thereby impacting neurotransmitter homeostasis. Studies using isotopically labeled tyrosine have demonstrated that under conditions of increased neuronal activity, the demand for catecholamine synthesis rises, making the transport of tyrosine into the brain a critical regulatory step. By tracking the fate of this compound, researchers can investigate how fluctuations in plasma tyrosine levels affect the production and release of dopamine, norepinephrine, and epinephrine. These investigations are crucial for understanding how dietary intake of tyrosine and various physiological states can modulate brain chemistry and function.

Tyrosine as a Mechanistic-Based Biomarker for Brain Glycogen (B147801) Dynamics

Recent research has unveiled a novel role for tyrosine as a mechanistic-based biomarker for brain glycogen dynamics, particularly in the context of physiological challenges such as endurance exercise. frontiersin.org Brain glycogen, primarily stored in astrocytes, serves as an energy reserve for neurons and is implicated in cognitive functions like memory formation. frontiersin.org

The synthesis of noradrenaline from blood-borne tyrosine in the brain is a key mechanism that influences astrocyte glycogen metabolism. frontiersin.org Noradrenaline can trigger both the breakdown (glycogenolysis) and synthesis (glycogenesis) of glycogen in astrocytes. frontiersin.org During periods of high energy demand, such as strenuous exercise, brain glycogen levels decrease. frontiersin.org This is followed by a period of supercompensation, where glycogen stores are replenished to levels exceeding the baseline. frontiersin.org

A metabolomics study in rats demonstrated a significant negative correlation between plasma levels of several glycogenic amino acids, including tyrosine, and brain glycogen levels. frontiersin.org This suggests that as brain glycogen is utilized, there is a corresponding increase in the plasma concentration of these amino acids. Specifically, the increase in blood tyrosine, derived from muscle protein catabolism during exercise, is taken up by the brain and converted to noradrenaline. frontiersin.org This increase in noradrenergic activity is thought to drive the subsequent supercompensation of brain glycogen following exercise. frontiersin.org Therefore, plasma tyrosine levels can serve as a predictive biomarker for the state of brain glycogen stores. frontiersin.org

The use of this compound in conjunction with advanced imaging techniques like 13C Magnetic Resonance Spectroscopy (13C MRS) offers a powerful, non-invasive approach to study these dynamics in vivo. nih.govnih.gov 13C MRS can detect the incorporation of the labeled carbon from tyrosine into various brain metabolites, providing insights into the metabolic fluxes related to both neurotransmitter synthesis and energy metabolism. nih.govnih.gov This allows for a more direct and mechanistic understanding of the relationship between peripheral tyrosine availability and central neuroenergetics, including the astrocyte-neuron lactate (B86563) shuttle, where lactate derived from astrocytic glycogen is transported to neurons as an energy source. frontiersin.orgfrontiersin.orgaging-us.comuchile.cl

Table of Research Findings on Tyrosine and Brain Glycogen

| Finding | Implication for this compound Research |

| Plasma tyrosine levels negatively correlate with brain glycogen levels during and after endurance exercise. frontiersin.org | This compound can be used as a tracer to quantify the relationship between peripheral tyrosine metabolism and central glycogen dynamics. |

| Increased blood tyrosine is taken up by the brain and converted to noradrenaline. frontiersin.org | Tracking the 13C label from this compound into brain noradrenaline can elucidate the rate of synthesis in response to physiological stimuli. |

| Noradrenaline signaling influences both glycogenolysis and glycogenesis in astrocytes. frontiersin.org | 13C MRS studies with this compound can help model the impact of noradrenergic activity on astrocytic glycogen turnover. |

| Brain glycogen supercompensation occurs following exercise-induced depletion. frontiersin.org | The role of tyrosine in this supercompensation can be mechanistically investigated using stable isotope tracing. |

Enzymatic Reaction Mechanism Elucidation with Dl Tyrosine 3 13c

Studying Enzyme Activity and Specificity in Metabolic Transformations

The use of DL-Tyrosine-3-13C is fundamental to defining the precise roles of enzymes within the broader network of tyrosine metabolism. nih.gov This metabolic system is not a simple, linear chain of events but a complex web of interconnected reactions. annualreviews.org Isotopic labeling with compounds like this compound helps to map these intricate connections by tracking the fate of the labeled carbon atom as it is processed by various enzymes. nih.gov

Feeding studies that employ 13C-labeled L-tyrosine enable researchers to follow its conversion into a wide range of downstream products. d-nb.info This methodology allows for the direct observation of the 13C label's incorporation into specific metabolites, thereby confirming the activity of an enzyme and its direct contribution to a biosynthetic route. nih.gov This is particularly crucial for understanding how metabolic flux is channeled and regulated through pathways leading to essential compounds like tocopherols (B72186) (vitamin E), plastoquinone, and ubiquinone, in addition to numerous specialized metabolites. nih.gov The technique is also invaluable for assessing enzyme specificity; by introducing this compound along with other potential substrates, the relative efficiency with which an enzyme utilizes tyrosine can be quantitatively determined, which is key to understanding its specific physiological function.

Characterization of Tyrosine-Related Enzymes

Tyrosine Aminotransferase (TAT)

Tyrosine aminotransferase (TAT) is a pivotal enzyme that catalyzes the first, rate-limiting step in the degradation of tyrosine, converting it to 4-hydroxyphenylpyruvate through a reversible transamination reaction. wikipedia.orgnih.gov Characterizing the activity of TAT is greatly aided by the use of isotopically labeled tyrosine. By monitoring the transfer of the 13C label from tyrosine to its subsequent metabolites, researchers can directly and accurately measure the rate and efficiency of the TAT-catalyzed reaction. nih.gov

This approach has proven essential for dissecting the specific functions of different TAT isozymes. For instance, in the model plant Arabidopsis thaliana, feeding experiments using 13C-labeled tyrosine helped to clarify the distinct and overlapping roles of the enzymes TAT1 and TAT2 in both the biosynthesis of tocopherols and the degradation of tyrosine. nih.gov Such in vivo studies provide insights into the physiological contribution of each enzyme that might not be evident from in vitro assays alone. A deficiency in the TAT enzyme in humans leads to tyrosinemia type II, a metabolic disorder resulting from the accumulation of tyrosine. wikipedia.orgnih.gov

Tyrosine Phenol-Lyase (Tpl) in Bacterial L-DOPA Production

Tyrosine phenol-lyase (Tpl) is a bacterial enzyme of significant interest for its application in biotechnology, most notably in the synthesis of L-DOPA, a primary medication for Parkinson's disease. nih.govresearchgate.netnih.govjst.go.jp Tpl is versatile; it can catalyze the degradation of L-tyrosine into phenol, pyruvate, and ammonia (B1221849). nih.gov Critically for industrial purposes, it also catalyzes the reverse reaction, enabling the production of L-DOPA from pyruvate, ammonia, and pyrocatechol. nih.gov

While direct citations for the use of this compound with Tpl are not prominent, the principle of using labeled substrates is central to understanding its complex reaction mechanism. Isotopic labeling would permit researchers to trace atoms from the starting materials (e.g., a 13C-labeled pyruvate) into the L-DOPA product. This would offer definitive proof of the reaction pathway and assist in optimizing the conditions for enzymatic synthesis to achieve higher yields. Further research has focused on engineering bacterial strains to enhance L-DOPA production directly from glucose. d-nb.info

Tyrosine Decarboxylase (TyrDC) in Plant Alkaloid Biosynthesis

In the plant kingdom, tyrosine decarboxylase (TyrDC) is a crucial enzyme that initiates the biosynthesis of a vast and diverse group of natural products known as benzylisoquinoline alkaloids (BIAs), which includes medicinally important compounds like morphine. rsc.orgfrontiersin.org TyrDC catalyzes the decarboxylation of tyrosine to form tyramine (B21549), a primary building block for these complex alkaloids. rsc.org The use of labeled tyrosine has been a cornerstone in tracing the biosynthetic pathways of these molecules. annualreviews.org

Historically, Carbon-14 (B1195169) radio-labelled tyrosine was used to map the synthetic route from tyrosine to morphine in the opium poppy (Papaver somniferum). wikipedia.org The use of stable isotopes like 13C provides a safer and more detailed analytical method. By tracking the 13C label from tyrosine as it is incorporated into tyramine and subsequent downstream alkaloids, investigators can confirm the in vivo activity of TyrDC and precisely map its contribution to a plant's specific alkaloid profile. nih.gov This is especially important because some TyrDC enzymes can also utilize L-DOPA as a substrate; isotopic labeling helps to determine the preferred substrate within a specific physiological context. annualreviews.orgrsc.org

Protein Tyrosine Phosphatases (PTPs) in Metabolic Homeostasis

Protein tyrosine phosphatases (PTPs) comprise a large family of enzymes that serve as critical regulators in signal transduction pathways. annualreviews.orgnih.govmdpi.comhubrecht.eu They function by removing phosphate (B84403) groups from tyrosine residues on proteins, thereby counteracting the activity of protein tyrosine kinases. annualreviews.orgmdpi.com This reversible phosphorylation is a fundamental switch that controls numerous cellular processes, including the regulation of metabolic homeostasis. annualreviews.orgmdpi.com PTPs are known to play key roles in the signaling cascades of hormones such as insulin (B600854) and leptin, and their improper function has been linked to metabolic disorders like obesity and type 2 diabetes. annualreviews.orgnih.govmdpi.com

Table 1: Research Findings on Tyrosine-Related Enzymes

| Enzyme | Organism/System | Research Focus | Key Findings |

| Tyrosine Aminotransferase (TAT) | Arabidopsis thaliana | Dissecting isozyme functions in metabolism | TAT1 and TAT2 have both shared and distinct roles in tocopherol biosynthesis and tyrosine degradation, with TAT1 playing a major role in catabolism under carbon starvation. nih.gov |

| Tyrosine Phenol-Lyase (Tpl) | Bacteria (e.g., Erwinia herbicola) | L-DOPA production | Tpl catalyzes the synthesis of L-DOPA from pyruvate, ammonia, and pyrocatechol, providing a method for its biotechnological production. nih.govresearchgate.netnih.govjst.go.jp |

| Tyrosine Decarboxylase (TyrDC) | Opium Poppy (Papaver somniferum) | Alkaloid biosynthesis | TyrDC catalyzes the formation of tyramine and dopamine (B1211576), the initial steps in the biosynthesis of benzylisoquinoline alkaloids like morphine. nih.gov |

| Protein Tyrosine Phosphatases (PTPs) | Mammalian cells | Regulation of metabolic signaling | PTPs, such as PTP1B, are crucial negative regulators of insulin and leptin signaling pathways, making them therapeutic targets for metabolic diseases. annualreviews.orgnih.govmdpi.com |

Mechanistic Studies of Site-Specific Recombination by Tyrosine-Type Integrases

Tyrosine-type integrases are a class of enzymes that carry out site-specific recombination, a process where DNA strands are broken and rejoined at specific sequences. nih.govasm.org This mechanism is essential for the life cycles of many viruses and the movement of mobile genetic elements. nih.gov The name "tyrosine recombinase" comes from a critical tyrosine residue within the enzyme's active site. asm.org This tyrosine residue initiates the reaction by forming a temporary covalent bond (a 3'-phosphotyrosyl intermediate) with the DNA backbone, which is a key step in the cleavage and strand exchange process that proceeds via a Holliday junction intermediate. asm.orgacs.org

While this compound is not used directly in these studies, the broader principle of isotopic labeling is highly relevant for detailed mechanistic investigations. For example, specific amino acids within the integrase protein itself can be isotopically labeled. This allows for the use of advanced techniques like NMR spectroscopy to map protein-DNA and protein-protein interactions and to visualize the precise conformational changes the enzyme undergoes during recombination. The directionality of the reaction (i.e., whether the enzyme integrates or excises a piece of DNA) is often governed by small accessory proteins known as recombination directionality factors (RDFs). nih.gov Understanding the complex molecular interactions between the integrase, its DNA target sites, and these RDFs is a major goal of current research. nih.govacs.org

Advanced Analytical Methodologies for Dl Tyrosine 3 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. The presence of the ¹³C isotope at a specific position in the tyrosine molecule allows for a range of specialized NMR experiments.

Selective isotopic labeling of amino acids is a crucial technique in biomolecular NMR, especially for studying the structure, dynamics, and interactions of large proteins. acs.org Incorporating DL-Tyrosine-3-¹³C into a protein provides a specific probe within the aromatic side chain. This selective labeling simplifies complex NMR spectra, reduces line broadening, and facilitates unambiguous resonance assignments, which is a major bottleneck in the study of large biomolecules. acs.orgmeihonglab.com

Research has shown that selective ¹³C labeling of hydrophobic amino acids, including tyrosine, is particularly effective for studying the membrane-embedded segments of membrane proteins. meihonglab.com One approach, termed TEASE (ten-amino acid selective and extensive labeling), has demonstrated high sensitivity and spectral resolution by labeling a select group of ten predominantly hydrophobic amino acids. meihonglab.com Furthermore, techniques using fractional ¹³C-labeling have been shown to facilitate the assignment of aromatic NMR signals in both tyrosine and phenylalanine. mdpi.com However, a potential challenge is isotope scrambling, where the ¹³C label may be metabolically transferred to other amino acids. acs.org Studies in Escherichia coli have quantified the ¹³C labeling efficiency for tyrosine to be approximately 60%, with a lower degree of isotope scrambling for ¹³Cα and side-chain carbons compared to ¹⁵N labeling. acs.org The subtle effects of the ¹³C isotope on the chemical shifts of nearby ¹H nuclei must also be considered for accurate spectral analysis in isotopomer quantification. nih.gov

| Amino Acid | Investigated Carbon | Labeling Efficiency | Isotope Scrambling Level | Reference |

|---|---|---|---|---|

| Tyrosine | Cα and Side-Chain | ~60% | Lower than ¹⁵N labeling | acs.org |

| Leucine | Cα and Side-Chain | >80% | Substantially lower than ¹⁵N | acs.org |

| Isoleucine | Cα and Side-Chain | >80% | Substantially lower than ¹⁵N | acs.org |

| Phenylalanine | Cα and Side-Chain | ~60% | Substantially lower than ¹⁵N | acs.org |

¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. researchgate.netplos.org The methodology involves introducing a ¹³C-labeled substrate, such as DL-Tyrosine-3-¹³C, into a biological system and then measuring the resulting distribution of the ¹³C isotope in downstream metabolites, particularly proteinogenic amino acids. plos.org The specific pattern of ¹³C incorporation, known as the isotopolog or mass distribution vector (MDV), is determined by the activity of the metabolic pathways through which the labeled carbons have traveled. plos.orgnih.gov

Both NMR and MS can be used to measure these labeling patterns, but ¹³C NMR provides direct information about the position of the ¹³C atom within the molecular structure of the metabolites. researchgate.net By analyzing the ¹³C isotopomer distribution in metabolites and comparing it to the predictions of a computational metabolic model, researchers can accurately estimate the intracellular fluxes throughout the central carbon metabolism. nih.gov This approach provides a detailed functional snapshot of cellular physiology, revealing how cells utilize different pathways under specific conditions. researchgate.netplos.org The accuracy of ¹³C-MFA is highly dependent on the choice of isotopic tracer and the analytical precision of the labeling measurements. nih.govnih.gov

| Component | Description | Example/Relevance | Reference |

|---|---|---|---|

| ¹³C-Labeled Substrate | A nutrient source containing one or more ¹³C atoms at specific positions. | DL-Tyrosine-3-¹³C used as a tracer to follow aromatic amino acid metabolism. | plos.org |

| Metabolic Model | A computational representation of the organism's known metabolic network. | Stoichiometric model of central carbon metabolism in M. tuberculosis. | plos.org |

| Labeling Measurement | Analytical determination of the ¹³C isotopolog distribution in key metabolites. | ¹³C NMR or GC-MS analysis of protein-derived amino acids. | researchgate.netnih.gov |

| Flux Estimation | Computational algorithm that fits the measured labeling data to the model to calculate fluxes. | Quantifying the flux through the glyoxylate (B1226380) shunt vs. the TCA cycle. | plos.orgnih.gov |

A significant limitation of ¹³C NMR is its inherently low sensitivity due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. nih.gov Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can overcome this limitation by increasing the ¹³C NMR signal by several orders of magnitude (over 10,000-fold). snmjournals.orgnih.gov This dramatic signal enhancement enables real-time, in vivo imaging of metabolic processes. nih.gov

The most widely studied application involves hyperpolarized [1-¹³C]-pyruvate, which allows for the visualization of its conversion to lactate (B86563), alanine (B10760859), and bicarbonate in tumors and other tissues. nih.govnih.gov This provides a non-invasive readout of metabolic activity, such as the elevated glycolysis seen in many cancers (the Warburg effect). nih.gov While much of the research has focused on pyruvate, the technology can be extended to other ¹³C-labeled substrates. snmjournals.org The use of hyperpolarized ¹³C-labeled tyrosine could potentially serve as an imaging biomarker for pathways involving aromatic amino acid metabolism or for assessing the target engagement of drugs like tyrosine kinase inhibitors. elsevier.esrsna.org For instance, imaging the metabolic fate of hyperpolarized tyrosine in a tumor could offer an early indication of its response to targeted therapies. rsna.org

Mass Spectrometry (MS) Techniques

Mass spectrometry measures the mass-to-charge ratio of ions and is a cornerstone of metabolomics and proteomics. When used with stable isotope tracers like DL-Tyrosine-3-¹³C, MS provides exceptional sensitivity and quantitative accuracy for tracking metabolic fate and determining protein abundance. chempep.com

When a cell metabolizes DL-Tyrosine-3-¹³C, the ¹³C atom can be retained in tyrosine-containing molecules or transferred to other metabolites. MS can precisely measure the resulting mass shift. For example, a peptide containing one ¹³C-labeled tyrosine will be heavier than its unlabeled counterpart. nih.gov This allows for the determination of the mass distribution vector (MDV), which quantifies the fraction of molecules containing zero, one, two, or more isotopic labels. plos.org

These MDVs are the primary data input for ¹³C-MFA, providing the constraints needed to calculate metabolic fluxes. plos.orgnih.gov Techniques like Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) leverage this principle for quantitative proteomics. wikipedia.org In a SILAC experiment, one cell population is grown in media containing "light" (normal) amino acids, while another is grown with "heavy" amino acids (e.g., ¹³C-labeled tyrosine). wikipedia.org When the samples are combined and analyzed by MS, the ratio of the light to heavy peptide signals provides a precise measure of the relative protein abundance between the two samples. wikipedia.org

| Isotopolog | Mass Notation | Description | Hypothetical Abundance |

|---|---|---|---|

| Unlabeled | M+0 | Molecule contains only ¹²C. | 20% |

| Singly Labeled | M+1 | Molecule has incorporated one ¹³C atom from a tracer. | 75% |

| Doubly Labeled | M+2 | Molecule has incorporated two ¹³C atoms. | 5% |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. google.com It is a workhorse technology for untargeted metabolomics, which aims to measure all small molecules in a biological sample. acs.org